N-Methyl-4-(1-imidazolyl)benzylamine - 179873-45-1

N-Methyl-4-(1-imidazolyl)benzylamine

Catalog Number: EVT-338900
CAS Number: 179873-45-1
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine" represents a class of imidazole-containing molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Imidazole derivatives have been explored for their potential applications in treating various diseases, including hypertension, cancer, and cardiovascular diseases, as well as their roles in enzyme inhibition and receptor antagonism.

Synthesis Analysis
  • Debus-Radziszewski synthesis: This classic method involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine. []
  • From α-aminoketones: Reacting α-aminoketones with thiocyanates or isothiocyanates can lead to the formation of imidazoles. []
  • Click chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has emerged as a powerful tool for synthesizing 1,2,3-triazole-linked imidazole hybrids with potential biological activities. [, ]
  • Multicomponent reactions: One-pot multicomponent reactions offer efficient and atom-economical approaches to synthesize diverse imidazole derivatives. []
Molecular Structure Analysis
  • Bond lengths and angles: Determining the precise geometry of the imidazole ring and its substituents. [, , , , , , , , ]
  • Conformations: Analyzing the spatial arrangements of different parts of the molecule, which can influence its interactions with biological targets. [, , , ]
  • Intermolecular interactions: Identifying hydrogen bonds, π-π stacking interactions, and other forces that govern the packing of molecules in the solid state and their interactions with solvents and biological targets. [, , , , , , ]
Mechanism of Action

Imidazole derivatives have been shown to interact with a variety of biological targets. For instance, N-(biphenylylmethyl)imidazoles have been identified as potent, orally active antihypertensive agents through their antagonism of the angiotensin II (AII) receptor. The presence of an acidic group at the 2'-position of the biphenyl moiety is crucial for high affinity binding to the AII receptor and effective oral antihypertensive potency1. Similarly, 4'-[(imidazol-1-yl)methyl]biphenylsulfonamides have been discovered as dual antagonists for both angiotensin II AT(1) and endothelin ET(A) receptors, suggesting their potential in treating hypertension and heart failure3.

In the realm of oncology, (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes have demonstrated significant cytotoxic effects on human carcinoma cell lines. These complexes, such as compound Pt-4a, have shown to interact with nuclear DNA and induce the expression of p53 and p21(Waf), which are critical in the cellular response to DNA damage, akin to the mechanism of action of cisplatin2.

Physical and Chemical Properties Analysis
  • Solubility: The solubility of imidazole derivatives in water and organic solvents can vary significantly depending on their substituents. [, , ]
  • Optical properties: Some imidazole derivatives exhibit fluorescence or other optical properties that can be utilized in sensing applications. [, , , ]
  • LogP: This parameter reflects the lipophilicity of the compound, which is important for its membrane permeability and bioavailability. [, ]
Applications in Various Fields

Antihypertensive Agents

The development of nonpeptide angiotensin II receptor antagonists, such as the N-(biphenylylmethyl)imidazoles, has provided a new avenue for the oral treatment of hypertension. These compounds have shown to be effective in lowering blood pressure upon oral administration, which is a significant advantage over previous series that were only active intravenously1.

Cancer Therapeutics

Imidazole-containing Pt(II) complexes have emerged as promising cytotoxic agents against various cancer cell lines. The compound Pt-4a, in particular, has displayed a cytotoxic activity comparable to cisplatin in certain cancer cells, including non-small-cell lung cancer and colorectal cancer cells. This suggests the potential of these imidazole derivatives as starting points for the development of new platinum-based chemotherapeutics2.

Cardiovascular Disease Treatment

The discovery of dual endothelin/angiotensin II receptor antagonists, such as the 4'-[(imidazol-1-yl)methyl]biphenylsulfonamides, has opened up possibilities for treating a broad spectrum of cardiovascular diseases. These compounds have shown oral activity in rat models of angiotensin II-mediated hypertension, indicating their potential utility in clinical settings3.

Antipsychotic Agents

Imidazole derivatives have also been explored for their antipsychotic properties. For example, 2-phenyl-4-(aminomethyl)imidazoles have been designed as analogs of dopamine D2 selective benzamide antipsychotics. These compounds have been tested for their ability to block dopamine D2 receptor binding, which is a common target for antipsychotic drugs4.

Enzyme Inhibition

Imidazole derivatives have been identified as inhibitors of heme oxygenase, an enzyme that plays a role in the catabolism of heme. Compounds such as 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes have shown high activity as inhibitors, with selectivity for the inducible HO-1 isozyme. This suggests their potential application in conditions where modulation of heme oxygenase activity is beneficial7.

Aromatase Inhibition

Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been reported as potent inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis. These inhibitors have demonstrated the ability to effectively reduce estradiol levels in vivo, indicating their potential use in the treatment of estrogen-dependent diseases8.

3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole (L)

  • Compound Description: This compound serves as a rigid N donor ligand. It was used in the solvothermal synthesis of two coordination polymers (CPs) with Zn and Cd metals. []

2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole (L)

  • Compound Description: This asymmetrical organic ligand contains pyridine and imidazole terminal groups. It was central to investigations into coordination chemistry with Ag(I), Cu(I), and Cd(II) ions, yielding three new coordination polymers. []

Bis[4-(2-methyl-1H-imidazol-1-yl)phenyl] ether

  • Compound Description: This compound was employed alongside biphenyl-4,4'-diyldicarboxylic acid to synthesize a novel two-dimensional Co(II) coordination framework. This framework demonstrated significant photocatalytic activity in the degradation of methylene blue. []

1-{4-[(1H-imidazol-1-yl)methyl]benzyl}-1H-imidazole (L)

  • Compound Description: This asymmetrical ligand was used to form a coordination polymer with ZnCl2. The resulting structure, catena-poly[(dichloridozinc)-μ-1-{4-[(1H-imidazol-1-yl)methyl]benzyl}-1H-imidazole-κ2 N 3:N 3′], features distorted tetrahedral geometry around the Zn(II) ion. []

3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic Acid (Ozagrel)

  • Compound Description: This compound, known as Ozagrel, was used to synthesize three new transition metal complexes with Cu, Zn, and Mn. These complexes, characterized by X-ray diffraction, exhibited diverse structural motifs and electrochemical properties. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This series of compounds was designed and synthesized as imidazole-pyrazole-benzo[f]chromene hybrids. These compounds displayed promising antimicrobial and anticancer activity. Notably, compound 7f exhibited potent inhibitory activity against EGFR and the A549 cancer cell line. []

5-[4-(1H-imidazol-1-yl-κN 3)phenyl]tetrazolido}manganese(II) dihydrate

  • Compound Description: This manganese complex, [Mn(C10H7N6)2(H2O)4]·2H2O, was synthesized and structurally characterized. The complex features a six-coordinate Mn2+ ion bridged by tetrazolate ligands and water molecules. In the crystal structure, these complex molecules are interlinked by hydrogen bonds and π–π stacking interactions. []

5-[4-(1H-imidazol-1-ylmethyl)phenyl]tetrazolate

  • Compound Description: This ligand forms a two-dimensional network coordination polymer with Zn(II), [Zn(C11H9N6)2]n. The Zn(II) ions adopt a distorted tetrahedral geometry, and the structure is stabilized by various intermolecular interactions, including C—H⋯N, C—H⋯π, and π–π interactions. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an efficient eight-step process, highlighting its synthetic accessibility. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

  • Compound Description: Designed as part of a study on antagonists for the AMPA subtype of excitatory amino acid receptors, this compound demonstrated high affinity for the AMPA receptor (Ki = 0.021 μM) and good selectivity over the NMDA receptor. []

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antioxidant activity. The compounds exhibited moderate antibacterial activity and significant antioxidant activity, as determined by the DPPH method. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

  • Compound Description: This compound, Nilotinib, is an amorphous drug. Research has focused on improving its solubility and bioavailability, particularly by using organic acids to enhance its pharmaceutical properties. [, ]
  • Compound Description: This compound was identified as a potent cytotoxic agent against HCT116 colon cancer and HL60 leukemia cell lines (IC50 = 294 and 362 nM, respectively). Mechanistically, KIM-161 disrupts the cell cycle and induces apoptosis in HL60 cells. Notably, its activity is not reliant on tubulin or Src kinase inhibition. Instead, KIM-161 downregulates a different set of kinases (BRK, FLT, and JAK families), along with specific signaling pathways (ERK1/2, GSK-3α/β, HSP27, STAT2, and AMPKα1). []

2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol

  • Compound Description: This compound's crystal structure reveals the spatial arrangement of its constituent rings, influenced by intramolecular interactions. These interactions likely contribute to the compound's overall conformation. []
  • Compound Description: These seven compounds, part of a series of amino-substituted benzimidazole-pyrimidine hybrids, were synthesized and structurally characterized using X-ray crystallography. Analysis revealed that these compounds form intricate three-dimensional framework structures stabilized by diverse intermolecular interactions, including hydrogen bonding and π–π stacking. []

22. 2-Chloro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4) * Compound Description: This compound served as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. Its reactivity highlights the diverse chemical space accessible from this type of molecular scaffold. []* Relevance: Similar to 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine, this compound contains a benzimidazole moiety. The diverse reactivity of compound 4 suggests that 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine could be a valuable starting material for synthesizing a range of potentially bioactive heterocyclic compounds.

23. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides* Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against A549 human lung adenocarcinoma cells. Compound 4c, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated notable selectivity towards the cancer cells compared to the non-cancerous NIH/3T3 mouse embryoblast cell line. []* Relevance: These compounds and 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine are both examples of aryl-substituted heterocycles. The promising anticancer activity exhibited by this compound series underscores the potential of exploring aryl-substituted heterocycles, like those derived from 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine, for the development of new chemotherapeutic agents.

1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole

  • Compound Description: This compound, prepared through a CuI-catalyzed azide-alkyne cycloaddition, provides an example of a triazole linked to an imidazole ring. []
  • Compound Description: This compound, a chiral bis(imidazolyl)pyridine derivative, shows structural similarities to bis­(oxazol­yl)pyridine derivatives, which are known for their use as ligands in asymmetric catalytic reactions. []
  • Compound Description: These two 18-electron Ti(IV) complexes, derived from 1H-imidazol-2-yl side-chain functionalized cyclopentadienes, were synthesized and structurally characterized. Both complexes feature planar Ti-N bonds, suggesting additional π-donation from nitrogen to the titanium center. []

2-(1-Benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole

  • Compound Description: The crystal structure of this imidazole derivative revealed a nearly coplanar arrangement of the imidazole and oxadiazole rings, while the phenyl ring adopted a perpendicular orientation. []

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

  • Compound Description: This compound is a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), an enzyme essential for lipopolysaccharide biosynthesis in Gram-negative bacteria. The development of this inhibitor highlights LpxC as a promising target for novel antibiotics, particularly against multidrug-resistant strains. []

(Z)-4'-({4,4-difluoro-5-[(N-cyclopropylcarbamoyl)methylene]-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}carbonyl)-2-(2-ethyl-1H-1-imidazol-1-yl)benzanilide (9f)

  • Compound Description: This compound exhibits potent and selective antagonistic activity against the arginine vasopressin (AVP) V1A receptor. []
  • Compound Description: This series of N-substituted 3-(1-methyl-1H-imidazol-2-yl)propan-1-amines demonstrates the versatility of this scaffold in accommodating diverse substituents. These compounds could serve as valuable intermediates or building blocks for further synthetic elaborations. []
  • Compound Description: These benzimidazole-fused oxazepine derivatives were synthesized and characterized using X-ray crystallography and DFT calculations. The study revealed key structural features and provided insights into their electronic properties and potential nonlinear optical (NLO) applications. []

N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5-dihydro-1H-imidazol-1-yl)imino]methyl}furan-2-yl)phenyl]acetamide

  • Compound Description: This compound was utilized to synthesize a Zn(II) complex. Subsequently, this complex was used as a precursor for generating ZnO nanoparticles, which were proposed as potential drug carriers for leukemia treatment. []
  • Compound Description: These compounds are covalent inhibitors of JNK3, a protein kinase involved in cellular stress responses. Compound 13, a potent inhibitor (IC50 in the low nanomolar range), was further modified with a photolabile protecting group to enable light-controlled JNK3 inhibition in live cells. []
  • Compound Description: This series represents three supramolecular coordination complexes (SCCs) based on a rheniumtricarbonyl core. These SCCs were assembled using a combination of a rigid bis-chelating ligand and flexible ditopic N-donor ligands, resulting in double-stranded helicate and meso-helicate architectures. The complexes exhibited interesting photophysical properties and were further investigated for their potential interactions with B-DNA through molecular docking studies. []

{[Cd(dbtdb)(1,2,4-H3btc)]·0.5H2O}n (1)

  • Compound Description: This luminescent Cd(II) coordination polymer functions as a multi-responsive sensor, effectively detecting Fe3+, Cr2O72−, and p-nitrophenol in aqueous solutions. The sensing mechanism involves fluorescence quenching through an energy transfer process. []
  • Compound Description: These four Ni(II) coordination polymers (CPs) were synthesized using a symmetrical tetracarboxylate ligand and various N-donor linkers. These CPs demonstrate the structural diversity achievable by varying the N-donor ligands in conjunction with a rigid carboxylate linker. []

Properties

CAS Number

179873-45-1

Product Name

N-Methyl-4-(1-imidazolyl)benzylamine

IUPAC Name

1-(4-imidazol-1-ylphenyl)-N-methylmethanamine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3

InChI Key

VZIBQMZVUZDSFA-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)N2C=CN=C2

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.